molecular formula C7H9NO4S2 B2979830 3-(1,3-Dioxolan-2-yl)thiophene-2-sulfonamide CAS No. 103011-39-8

3-(1,3-Dioxolan-2-yl)thiophene-2-sulfonamide

Cat. No.: B2979830
CAS No.: 103011-39-8
M. Wt: 235.27
InChI Key: ZMUFMHACHQMTOW-UHFFFAOYSA-N
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Description

3-(1,3-Dioxolan-2-yl)thiophene-2-sulfonamide is a chemical compound with the molecular formula C7H9NO4S2 and a molecular weight of 235.28 g/mol It is characterized by the presence of a thiophene ring substituted with a dioxolane moiety and a sulfonamide group

Scientific Research Applications

3-(1,3-Dioxolan-2-yl)thiophene-2-sulfonamide has several scientific research applications, including:

Preparation Methods

The synthesis of 3-(1,3-Dioxolan-2-yl)thiophene-2-sulfonamide typically involves the reaction of thiophene-2-sulfonamide with a dioxolane derivative under specific conditions. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

3-(1,3-Dioxolan-2-yl)thiophene-2-sulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-(1,3-Dioxolan-2-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. The dioxolane moiety may also play a role in modulating the compound’s interactions with enzymes and receptors .

Comparison with Similar Compounds

3-(1,3-Dioxolan-2-yl)thiophene-2-sulfonamide can be compared with other thiophene derivatives and sulfonamide compounds. Similar compounds include:

The uniqueness of this compound lies in its combination of the dioxolane and sulfonamide functionalities, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-(1,3-dioxolan-2-yl)thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO4S2/c8-14(9,10)7-5(1-4-13-7)6-11-2-3-12-6/h1,4,6H,2-3H2,(H2,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMUFMHACHQMTOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=C(SC=C2)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 5 ml of liquified ammonia gas dissolved in 50 ml of tetrahydrofuran was added dropwise with stirring and cooling 12.7 g of 3-(1,3-dioxolan-2-yl)thiophene-2-sulfonyl chloride. After stirring overnight at ambient temperature, the tetrahydrofuran was removed in vacuo, water was added to the residue and the mixture was extracted twice with 75 ml of methylene chloride. After washing the combined methylene chloride extracts with water, drying over magnesium sulfate, filtering off the drying agent and evaporation of the methylene chloride, an oily solid residue was obtained. This was chromatographed through silica gel using 1:1 ethyl acetate-hexanes as eluant (Rf 0.35). Evaporation of the solvent mixture yielded 2.2 g of the desired product, as a waxy solid. Infrared absorption spectra showed peaks at 3360, 3260, 1340 and 1140 cm-1, consistent for a primary sulfonamide. Mass spectrum analysis: calc. 235, found 234 (Mass-1H).
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
12.7 g
Type
reactant
Reaction Step Two

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